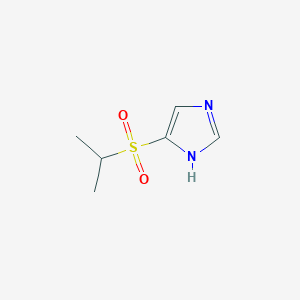

4-(Isopropylsulfonyl)-1h-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications

Chemical Reactivity and Synthesis

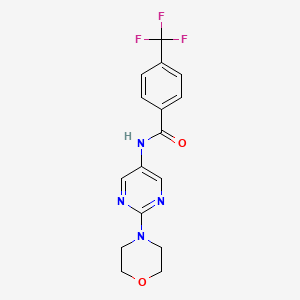

- 4-(Isopropylsulfonyl)-1H-imidazole demonstrates unique chemical reactivity patterns, primarily observed in its tautomeric forms. In one study, a closely related compound, 4-(isopropylamino)imidazol-2-ylidene, displayed a tautomeric equilibrium with its mesoionic tautomer. This equilibrium and the subsequent reactivities are of interest in carbene chemistry, highlighting potential applications in catalysis or material science (César et al., 2012). Moreover, imidazole derivatives are crucial in lithiation reactions for the synthesis of various functionalized molecules, suggesting potential use in organic synthesis and pharmaceuticals (Torregrosa et al., 2007).

Biological and Medicinal Importance

- Imidazole derivatives, including 4-(Isopropylsulfonyl)-1H-imidazole, play a significant role in medicinal chemistry due to their biological and pharmaceutical importance. These compounds possess a range of bioactivities, making them potential candidates for therapeutic applications, including antimicrobial and anticancer activities (Ramanathan, 2017). The unique electron-rich characteristics of imidazole rings allow these compounds to bind with various enzymes and receptors in biological systems, demonstrating their potential in drug development (Zhang et al., 2014).

Material Science and Corrosion Inhibition

- Imidazole derivatives, including 4-(Isopropylsulfonyl)-1H-imidazole, have applications in material science, particularly in corrosion inhibition. These compounds have shown effectiveness in protecting metals against corrosion, attributed to their strong adsorption on metal surfaces and their ability to form protective layers (Prashanth et al., 2021). This property is crucial in extending the lifespan of metals used in various industries.

Heterocyclic Chemistry and Catalysis

- The imidazole framework, as seen in 4-(Isopropylsulfonyl)-1H-imidazole, is a fundamental component in heterocyclic chemistry. This structure is central to numerous pharmacologically active compounds, indicating its versatility and importance in drug development and synthetic chemistry. Additionally, imidazoles are utilized in catalysts, polymers, and other materials, highlighting their broad applicative potential in various scientific fields (Khalifeh & Niknam, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-propan-2-ylsulfonyl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-5(2)11(9,10)6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGOJLIGBLCKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isopropylsulfonyl)-1h-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2381958.png)

![1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2381960.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2381964.png)

![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2381966.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2381975.png)

![isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2381976.png)

![4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B2381978.png)